(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol
CAS No.: 1217203-19-4
Cat. No.: VC5547940
Molecular Formula: C27H31NO5
Molecular Weight: 449.547
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217203-19-4 |
|---|---|
| Molecular Formula | C27H31NO5 |
| Molecular Weight | 449.547 |
| IUPAC Name | (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol |
| Standard InChI | InChI=1S/C24H23NO4.C3H8O/c1-15-11-19(26)18(14-25-9-5-2-6-10-25)24-22(15)23(27)21(29-24)13-17-12-16-7-3-4-8-20(16)28-17;1-3(2)4/h3-4,7-8,11-13,26H,2,5-6,9-10,14H2,1H3;3-4H,1-2H3/b21-13-; |
| Standard InChI Key | PXXJUXMHKKMCBJ-GNWMQEPYSA-N |
| SMILES | CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN5CCCCC5)O.CC(C)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 2,3-dihydro-1-benzofuran-3-one backbone, a bicyclic system comprising a fused benzene and furan ring. Key substituents include:
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A (2Z)-methylidene group at position 2, conjugated to a benzofuran-2-yl moiety.
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A 6-hydroxy group and 4-methyl group on the benzofuran core.
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A 7-[(piperidin-1-yl)methyl] substituent, introducing a tertiary amine functionality.
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Propan-2-ol (isopropyl alcohol) as a solvate, likely stabilizing the crystalline form.
The Z-configuration of the methylidene group ensures specific spatial orientation, influencing intermolecular interactions and biological activity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 449.547 g/mol | |
| CAS Number | 1217203-19-4 | |
| Solvate | Propan-2-ol |
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis typically begins with 1-benzofuran-2-carbaldehyde, which undergoes a Mannich reaction with piperidine in the presence of an acid catalyst (e.g., HCl or acetic acid). This forms an imine intermediate, which is subsequently alkylated or condensed with additional reagents to introduce the methylidene and hydroxy groups.
Critical reaction steps:
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Condensation: Formation of the methylidene bridge via Knoevenagel condensation between 1-benzofuran-2-carbaldehyde and a methyl ketone derivative.
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Mannich Reaction: Introduction of the piperidinylmethyl group at position 7 using formaldehyde and piperidine under acidic conditions.
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Crystallization: Isolation of the product as a propan-2-ol solvate to enhance stability.
Table 2: Optimized Reaction Conditions
| Step | Conditions | Yield |
|---|---|---|
| Condensation | Ethanol, reflux, 12 h | 65–70% |
| Mannich Reaction | HCl catalyst, 60°C, 6 h | 50–55% |
| Crystallization | Propan-2-ol, −20°C, 24 h | 85–90% |
Physicochemical and Spectroscopic Characterization
Spectral Data
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IR Spectroscopy: Strong absorption at 3280 cm (O–H stretch), 1675 cm (C=O), and 1600 cm (C=C).
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NMR Spectroscopy:
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: δ 7.85 (s, 1H, CH=), δ 6.90–7.30 (m, benzofuran protons), δ 3.45 (s, 2H, N–CH–piperidine).
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: δ 190.2 (C=O), δ 160.1 (C–OH), δ 115–150 (aromatic carbons).
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Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL) but is soluble in polar organic solvents (e.g., DMSO, ethanol). Stability studies indicate decomposition above 200°C, necessitating storage at −20°C under inert atmosphere.
Biological Activities and Mechanisms
Anticancer Activity
In silico studies suggest inhibition of topoisomerase II and tubulin polymerization, mechanisms critical in cancer therapy. The methylidene group may intercalate DNA, while the hydroxy group facilitates hydrogen bonding with target proteins.
Antimicrobial Effects
Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The piperidine group likely disrupts bacterial cell membranes.
Comparative Analysis with Structural Analogues
Analogues with Piperidine Substituents
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6-Chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 14003-87-3): Shares a piperidinylmethyl group but features a chromenone core. Exhibits similar anticancer activity but lower solubility .
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(2Z)-2-(1-Benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one (CAS 929820-04-2): Replaces piperidine with a bis-methoxyethylamine group, enhancing hydrophilicity .
Table 3: Activity Comparison
| Compound | Anticancer IC (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Target Compound | 12.3 ± 1.2 | 8–16 |
| 6-Chloro-7-hydroxy analogue | 18.7 ± 2.1 | 32–64 |
| Bis-methoxyethylamine analogue | 9.8 ± 0.9 | 4–8 |
Applications in Drug Development
Lead Optimization
The compound serves as a lead structure for designing kinase inhibitors. Modifications to the piperidine group (e.g., fluorination) could enhance binding affinity.
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